molecular formula C11H12N2O6 B1201903 1-(3-C-Ethynylribopentofuranosyl)uracil CAS No. 180300-49-6

1-(3-C-Ethynylribopentofuranosyl)uracil

Katalognummer: B1201903
CAS-Nummer: 180300-49-6
Molekulargewicht: 268.22 g/mol
InChI-Schlüssel: KNGMLOFYXFWJLZ-DYUFWOLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-C-Ethynylribopentofuranosyl)uracil, commonly referred to in research as EUrd, is a potential multifunctional antitumor nucleoside antimetabolite . It has demonstrated a potent and broad spectrum of antitumor activity against various human tumor cells both in vitro and in vivo . Its primary mechanism of action involves the potent inhibition of RNA synthesis. Within the cell, EUrd is sequentially phosphorylated to its active 5'-triphosphate metabolite, EUTP . This metabolite acts as a competitive substrate for RNA polymerase, with a high affinity evidenced by an inhibition constant (Ki) of 84 nM, which is significantly lower than the Michaelis constant (Km) of the natural substrate UTP (13 μM) . This strong, competitive inhibition of RNA polymerization leads to the observed shrinkage of nucleoli, the central sites of RNA synthesis . In preclinical evaluations, EUrd has shown excellent in vivo antitumor activity, inhibiting the growth of a majority of tested human tumor xenografts, including models of stomach, colon, pancreas, and breast cancers . This compelling biological profile makes EUrd a valuable compound for investigating novel oncological pathways and therapeutic strategies. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

180300-49-6

Molekularformel

C11H12N2O6

Molekulargewicht

268.22 g/mol

IUPAC-Name

1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N2O6/c1-2-11(18)6(5-14)19-9(8(11)16)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8+,9-,11-/m1/s1

InChI-Schlüssel

KNGMLOFYXFWJLZ-DYUFWOLASA-N

SMILES

C#CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O

Isomerische SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO)O

Kanonische SMILES

C#CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O

Andere CAS-Nummern

180300-49-6

Synonyme

1-(3-C-ethynyl--beta-D-ribo-pentofuranosyl)uracil
1-(3-C-ethynylribopentofuranosyl)uracil
3'-ethynyluridine
3-C-ethynyl-uridine
EUrd compound
PJ 272
PJ272

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Sugar Modifications: The ethynyl group in 1-(3-C-Ethynylribopentofuranosyl)uracil introduces steric bulk and electronic effects absent in ribose- or arabinose-based analogs. This contrasts with 1-(α-Xylofuranosyl)uracil, where the α-anomeric configuration reduces compatibility with standard nucleic acid polymerases .
  • Antiviral Activity: Compounds like 1-(2,3-Dideoxy-5-O-hydrogenphosphonyl-β-D-erythro-pentofuranosyl)uracil exhibit potent HIV inhibition (IC50 ~10 µM), suggesting that 3'-C modifications (e.g., ethynyl) could similarly enhance antiviral efficacy by blocking reverse transcriptase .

Pharmacological Potential

  • Antitumor Activity: Substituted pyrimidine nucleosides (e.g., compound 22 in ) demonstrate antitumor properties, suggesting that the ethynyl modification in 1-(3-C-Ethynylribopentofuranosyl)uracil could similarly interfere with DNA replication in cancer cells .
  • Antiviral Specificity : Compared to 5-Nitrocytidine (), which contains a nitro group on the base, the ethynyl modification on the sugar may offer a broader therapeutic window by targeting viral polymerases without disrupting host DNA synthesis .

Vorbereitungsmethoden

Stereochemical Control and Anomeric Purity

The α/β anomeric ratio depends on the Lewis acid and solvent system. For example, SnCl₄ favors β-anomer formation due to its stronger coordination with the 2′-benzoyl group, while TMSOTf increases α-anomer prevalence. Post-glycosylation chromatographic separation is often required to isolate the biologically active β-anomer.

Radical-Mediated Modifications: Introducing Branched-Chain Sugars

Radical cyclization offers a novel route to 3′-C-ethynyl derivatives. Starting from 3′,5′-O-TIPDS-2′-ketouridine (8 ), enolization with LiHMDS followed by treatment with PhSeCl generates 1′-phenylselenouridine intermediates (11 ). Photochemical radical atom-transfer cyclization using (PhSe)₂ as an additive introduces ethynyl groups via exo-cyclization, yielding 1′-α-branched analogs (18 ). While this method achieves 70–85% cyclization efficiency, it requires specialized equipment (high-pressure mercury lamps) and precise temperature control.

Post-Synthetic Functionalization: Phosphorylation and Biological Activation

EUrd’s antitumor activity hinges on its phosphorylation to 5′-triphosphate (EUTP), which inhibits RNA polymerase. In vitro studies using mouse FM3A cells demonstrate that uridine/cytidine kinase phosphorylates EUrd with a Kₘ of 13 µM, comparable to natural substrates. Enzymatic assays reveal EUTP’s competitive inhibition of RNA synthesis, with a Kᵢ of 84 nM—160-fold lower than UTP’s Kₘ. This high affinity underscores the necessity of preserving the 3′-ethynyl group during synthesis, as modifications (e.g., 3′-C-propynyl or ethenyl) reduce phosphorylation efficiency by >90%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Challenges
Vorbrüggen GlycosylationLewis acid-mediated coupling, NH₃/MeOH deprotection45–65Scalable, high anomeric controlRequires chromatographic purification
Radical CyclizationPhotochemical radical transfer, SePh elimination70–85Stereoselective, avoids harsh acidsSpecialized equipment, multi-step process
Benzoate ProtectionEnhanced glycosylation efficiency70–80Stable intermediatesHarsh deprotection conditions

Structural Validation and Analytical Techniques

Post-synthetic characterization employs advanced NMR techniques to confirm regio- and stereochemistry. For example, ¹H-¹³C gHMBC correlations verify glycosylation at N1 of uracil, while NOESY experiments distinguish α- and β-anomers. Mass spectrometry (HRMS) and X-ray crystallography further validate molecular integrity, particularly for novel analogs like 3′-C-ethyl derivatives (59 ) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-C-Ethynylribopentofuranosyl)uracil and its structural analogs?

The synthesis typically involves nucleoside modification strategies, such as introducing ethynyl groups at the 3'-C position of the ribose moiety. For example, phosphonate analogues of uracil derivatives are synthesized via reactions with trimethylsilyl bromide (TMSBr) in dichloromethane, followed by purification using column chromatography to isolate stereoisomers . Structural analogs often require protecting groups (e.g., benzoyl or acetyl) to prevent undesired side reactions during glycosidic bond formation .

Q. Which analytical techniques are critical for verifying the structural integrity of 1-(3-C-Ethynylribopentofuranosyl)uracil?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming sugar puckering and stereochemistry, while high-resolution mass spectrometry (HR-MS) validates molecular weight. X-ray crystallography can resolve absolute configurations, as demonstrated in studies of C2'/C3'-modified uridine analogs . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for purity assessment and metabolite tracking .

Q. What is the hypothesized mechanism of action for 1-(3-C-Ethynylribopentofuranosyl)uracil in antitumor activity?

The compound is proposed to incorporate into DNA/RNA, disrupting replication due to its ethynyl-modified ribose, which may hinder polymerase activity. This mechanism aligns with studies on related uracil analogs, where DNA instability and apoptosis induction were observed in cancer cells .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the broad-spectrum antitumor efficacy of 1-(3-C-Ethynylribopentofuranosyl)uracil?

In vitro assays should include dose-response curves across diverse cancer cell lines (e.g., leukemia, solid tumors) to assess IC₅₀ values. In vivo models (e.g., xenografts) can validate efficacy and toxicity. Parallel LC-MS/MS profiling of intracellular metabolites will clarify pharmacokinetic behavior and resistance mechanisms . Comparative studies with analogs (e.g., 3'-fluoro or arabinofuranosyl derivatives) can identify structure-activity relationships (SARs) .

Q. What experimental strategies address contradictions in reported metabolic stability data for 1-(3-C-Ethynylribopentofuranosyl)uracil?

Discrepancies may arise from variations in cell models (e.g., hepatic vs. cancer cells) or detection methods. Standardizing assay conditions (e.g., pH, enzyme concentrations) and using isotopically labeled standards (e.g., ¹³C-uracil) improve reproducibility. Cross-validation with orthogonal techniques (e.g., radiolabeled tracer studies) is advised .

Q. How can SAR studies optimize the antiviral and antitumor potency of 1-(3-C-Ethynylribopentofuranosyl)uracil analogs?

Key modifications include:

  • Sugar moiety : Introducing halogens (e.g., 2'-fluoro) or rigidifying the ribose ring (e.g., methylethylene bridges) to enhance metabolic stability .
  • Base pairing : Substituting uracil with bromovinyl or fluorophenyl groups to improve binding affinity to viral polymerases . Computational docking (e.g., molecular dynamics simulations) can predict interactions with target enzymes like thymidine kinase, guiding synthetic priorities .

Q. What challenges arise in synthesizing enantiomerically pure 1-(3-C-Ethynylribopentofuranosyl)uracil, and how are they resolved?

Racemization during glycosylation is a major hurdle. Chiral auxiliaries (e.g., trityl groups) and asymmetric catalysis (e.g., palladium-mediated cross-coupling) improve stereocontrol. Diastereomers are separated via reverse-phase HPLC, with fractions analyzed by circular dichroism (CD) to confirm enantiopurity .

Methodological Considerations

Q. What protocols are recommended for assessing uracil analog-induced DNA damage in cellular models?

  • Comet assays to quantify single-strand breaks.
  • γ-H2AX immunofluorescence to detect double-strand breaks.
  • LC-MS/MS-based quantification of uracil misincorporation in genomic DNA .

Q. How should researchers validate target engagement of 1-(3-C-Ethynylribopentofuranosyl)uracil in antiviral studies?

Use radiolabeled probes (e.g., ³H or ¹⁴C) in polymerase inhibition assays. For in situ validation, click chemistry (e.g., ethynyl-azide cycloaddition) can visualize compound localization within infected cells .

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